Ethyl(1-methylbutyl)malonuric Acid
Description
Properties
IUPAC Name |
2-(carbamoylcarbamoyl)-2-ethyl-3-methylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-4-6-7(3)11(5-2,9(15)16)8(14)13-10(12)17/h7H,4-6H2,1-3H3,(H,15,16)(H3,12,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSMAPKLMOMMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(CC)(C(=O)NC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106686-60-6 | |
| Record name | Ethyl(1-methylbutyl)malonuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106686606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL(1-METHYLBUTYL)MALONURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL5P8AJS9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Pharmaceuticals
Ethyl(1-methylbutyl)malonuric acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active molecules. Research indicates that derivatives of this compound may exhibit improved efficacy and reduced side effects in therapeutic applications.
Agrochemicals
In agrochemical formulations, this compound contributes to the development of pesticides and herbicides. Its ability to enhance crop yields while providing protection against pests makes it a valuable component in sustainable agriculture practices.
Flavor and Fragrance Industry
This compound is employed as a flavoring agent in food products and as a fragrance component in cosmetics. Its fruity aroma enhances sensory appeal, making it popular in the formulation of perfumes and food additives.
Polymer Production
The compound is also used in the production of specialty polymers. It enhances material properties such as flexibility and durability, which are essential for applications in coatings, adhesives, and other industrial materials.
Case Study 1: Synthesis of Pharmaceutical Compounds
A study demonstrated the use of this compound as an intermediate in synthesizing novel anti-inflammatory agents. The reaction pathway involved the condensation of this compound with various amines, leading to the formation of substituted malonamide derivatives that exhibited significant anti-inflammatory activity in preclinical models.
Case Study 2: Agrochemical Formulation
In another study, researchers formulated a new herbicide using this compound as a key ingredient. Field trials showed that crops treated with this herbicide had a 30% higher yield compared to untreated controls, highlighting the compound's effectiveness in agricultural applications.
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl(1-methylbutyl)malonic Acid Derivatives and Analogues
Key Observations :
- Ethyl-(1-methylbutyl)-malonic acid and its diester differ primarily in esterification, which impacts reactivity and solubility. The ester form (C₁₄H₂₆O₄) is more lipophilic, making it suitable for reactions requiring non-polar solvents .
- 2-Methylbutyric acid (C₅H₁₀O₂) shares the 1-methylbutyl substituent but lacks the malonic acid backbone, limiting its utility in cross-condensation reactions critical for synthesizing complex esters .
Physicochemical Properties
Table 2: Physicochemical Data (Available vs. Gaps)
Insights :
- The esterification of malonic acid derivatives increases hydrophobicity, as seen in the higher estimated logP for the diester compared to the free acid .
- 2-Methylbutyric acid ’s well-documented boiling point and density make it a reliable precursor for synthesizing branched malonates .
Research Findings and Limitations
- Synthetic Challenges : Steric hindrance from the 1-methylbutyl group in malonic acid derivatives may slow reaction kinetics, requiring optimized catalysts .
- Data Gaps: Limited public data on melting points, toxicity, and solubility for ethyl(1-methylbutyl)malonic acid derivatives highlight the need for further research .
- Industrial Relevance : The diester (CAS 76-72-2) is prioritized in patent literature for scalable processes, whereas the free acid remains understudied .
Preparation Methods
Classical Alkylation Protocol
Diethyl malonate undergoes deprotonation using sodium ethoxide in ethanol, forming a nucleophilic enolate. This intermediate reacts with 1-methylbutyl halides (e.g., 1-methylbutyl bromide) or sulfonates (e.g., methanesulfonic acid 2-pentyl ester). For instance, Patent CN105541731A details the use of methanesulfonic acid (2-pentyl) ester to avoid isomerization issues common with brominated reagents. The reaction proceeds under reflux in toluene, achieving near-quantitative yields (98–99%) with minimal byproducts.
Key Reaction Conditions:
Isomer Suppression Strategies
Traditional methods using 2-bromopentane often yield 3-bromopentane isomers due to similar boiling points, complicating purification. Switching to methanesulfonate esters eliminates isomer formation, as demonstrated in Patent CN105541731A, where HPLC purity exceeded 99.8%. This innovation reduces downstream purification costs and enhances scalability.
Stereospecific Synthesis for Enantiomeric Control
Pharmaceutical applications demand high enantiomeric excess (ee). Patent US7534908B2 introduces a stereospecific route using (S)-1-methylpentyl methanesulfonate and diethyl malonate in 1,2-dimethoxyethane. The reaction retains >99.9% ee, critical for bioactive compounds like pentobarbital.
Chiral Alkylation Agents
The use of enantiomerically pure methanesulfonate esters ensures retention of stereochemical integrity. For example:
Advantages:
-
Eliminates racemization during alkylation.
-
Reduces reliance on chiral resolution post-synthesis.
Condensation with Urea: Cyclization to Malonuric Acid
The alkylated diethyl malonate undergoes condensation with urea to form the malonuric acid core. Patent CN105541731A optimizes this step using sodium methoxide in methanol, followed by HCl acidification and recrystallization.
Reaction Mechanism
-
Deprotonation : Sodium methoxide deprotonates urea, forming a nucleophilic species.
-
Nucleophilic Attack : The enolate of alkylated diethyl malonate attacks urea, forming a tetrahedral intermediate.
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Cyclization : Intramolecular dehydration yields the barbituric acid derivative.
Optimized Parameters:
| Parameter | Value/Range |
|---|---|
| Solvent | Methanol |
| Base | Sodium methoxide |
| Temperature | 60–85°C |
| Reaction Time | 2–3 hours |
| Final Yield | 84–99% |
Industrial-Scale Process Optimization
Solvent and Energy Efficiency
Industrial protocols prioritize solvent recovery and reduced energy consumption. For example:
Q & A
Q. How do structural modifications (e.g., branching, substituents) alter the compound’s bioactivity profile?
- Methodological Answer : Synthesize derivatives with systematic variations (e.g., methyl vs. ethyl branches) and test in parallel assays (e.g., enzyme inhibition, cytotoxicity). Use QSAR models to correlate structural descriptors (logP, polar surface area) with activity. Publish synthetic routes and spectral libraries to support structure-activity claims .
Ethical and Reproducibility Considerations
Q. What documentation standards ensure reproducibility in studies involving this compound?
- Methodological Answer : Adhere to FAIR principles: share raw spectra, chromatograms, and code for data processing (e.g., GitHub repositories). Use electronic lab notebooks (ELNs) for real-time data entry. Follow journal-specific guidelines (e.g., EMBO Molecular Medicine) for figure preparation and statistical reporting .
Q. How can researchers ethically address data gaps in publicly available toxicity databases?
- Methodological Answer : Collaborate with regulatory agencies (e.g., EPA, ECHA) to submit high-quality datasets. Prioritize OECD-compliant assays (e.g., acute oral toxicity, Ames test) and disclose negative results to reduce publication bias. Cite peer-reviewed studies over non-peer-reviewed sources (e.g., vendor SDS sheets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
